molecular formula C14H9F3O2 B7962665 Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate

Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate

Cat. No.: B7962665
M. Wt: 266.21 g/mol
InChI Key: XWXCOAVEEULQES-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of fluorine atoms on both the phenyl and benzoate rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate typically involves the esterification of 4-(3,5-difluorophenyl)-3-fluorobenzoic acid with methanol in the presence of a suitable catalyst. Common catalysts used for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic rings can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed for oxidation reactions.

Major Products Formed

    Substitution: Products with different substituents on the aromatic rings.

    Reduction: The corresponding alcohol, 4-(3,5-difluorophenyl)-3-fluorobenzyl alcohol.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,5-dichlorophenyl)-3-chlorobenzoate
  • Methyl 4-(3,5-dibromophenyl)-3-bromobenzoate
  • Methyl 4-(3,5-dimethylphenyl)-3-methylbenzoate

Uniqueness

Methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 4-(3,5-difluorophenyl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-19-14(18)8-2-3-12(13(17)6-8)9-4-10(15)7-11(16)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXCOAVEEULQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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